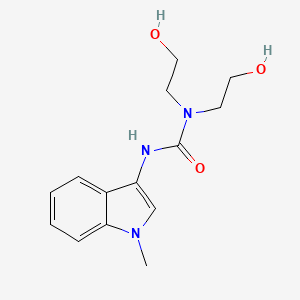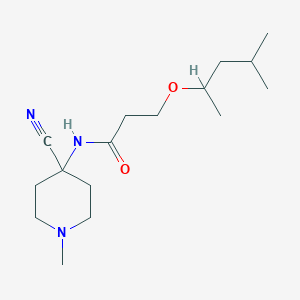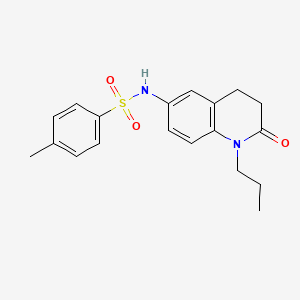
4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an ABA-mimicking ligand . It has been identified as a small molecule that acts as a potent activator of multiple members of the family of ABA receptors . In Arabidopsis, it activates a gene network that is highly similar to that induced by ABA .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 4-methylbenzenesulfonamide group attached to a 2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl group .
Mécanisme D'action
4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide inhibits the activity of p38 MAPK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to a reduction in inflammation and cell death. In addition, this compound has been shown to inhibit the activity of other enzymes involved in inflammation and immune response, such as IKKβ and IRAK1.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of immune cells into affected tissues. In addition, this compound has been shown to reduce pain and improve joint function in animal models of arthritis. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is its specificity for p38 MAPK, which reduces the risk of off-target effects. In addition, this compound has been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. However, one limitation of this compound is its relatively low potency compared to other p38 MAPK inhibitors. This may limit its efficacy in certain disease models.
Orientations Futures
There are several potential future directions for the development of 4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide and other p38 MAPK inhibitors. One area of interest is the development of combination therapies that target multiple signaling pathways involved in inflammation and immune response. Another area of interest is the development of p38 MAPK inhibitors with improved potency and selectivity. Finally, there is ongoing research into the role of p38 MAPK in various diseases, which may lead to the identification of new therapeutic targets for p38 MAPK inhibitors.
Méthodes De Synthèse
The synthesis of 4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the tetrahydroquinoline ring, which is achieved through a condensation reaction between 2-acetylcyclohexanone and aniline. The final product is obtained after several purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative disorders. In preclinical studies, this compound has been shown to inhibit the activity of p38 MAPK, a key signaling molecule involved in the regulation of inflammation and cell death. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
4-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-12-21-18-10-7-16(13-15(18)6-11-19(21)22)20-25(23,24)17-8-4-14(2)5-9-17/h4-5,7-10,13,20H,3,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFUFFGTBREMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

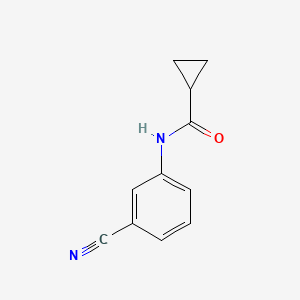
![N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2619017.png)
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2619018.png)


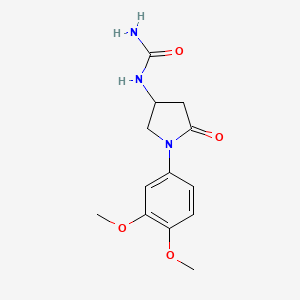
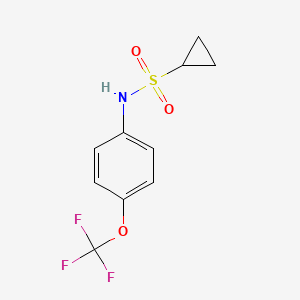
![N-[5-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2619029.png)
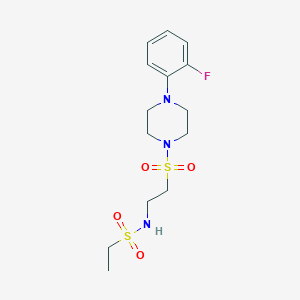
![Benzyl N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate](/img/structure/B2619032.png)
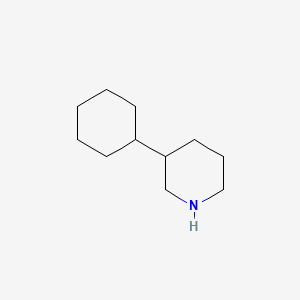
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2619037.png)
